Triethylsulfonium bromide
Description
Historical Context and Evolution of Onium Salt Chemistry
The study of onium salts, which are compounds featuring a central non-metal atom with a positive charge, has a rich history. Some simple onium salts, like ammonium (B1175870) salts, have been known since ancient times. acs.org The term "onium" was proposed in 1894 by Hartmann and Meyer after they successfully synthesized the first iodonium (B1229267) salts. acs.org This naming convention was suggested for all compounds that exhibited properties similar to ammonium salts. acs.org
The development of a theoretical understanding of ionic compounds, including salts, progressed significantly in the mid-1920s with the use of X-ray reflection experiments, which provided proof of their ionic nature. wikipedia.org Sulfonium (B1226848) salts, a key class of onium salts, are typically synthesized by reacting thioethers with alkyl halides. wikipedia.org For instance, trimethylsulfonium (B1222738) iodide is formed from the reaction of dimethyl sulfide (B99878) and methyl bromide. britannica.com This reactivity is a cornerstone of their synthesis and has been understood for a considerable time. wikipedia.orgbritannica.com The evolution of onium salt chemistry has been driven by the discovery of new types of onium compounds and their expanding applications, particularly in organic synthesis as phase-transfer catalysts and versatile reagents. acs.orgresearchgate.net
Significance of Sulfonium Salts in Contemporary Chemical Research
Sulfonium salts are of considerable interest in modern chemical research due to their diverse applications. acs.orgnih.govresearcher.life They are well-recognized for their stability, low toxicity, and ease of handling, making them valuable reagents in organic synthesis. ccspublishing.org.cn One of their most classical and fundamental applications is as precursors to sulfur ylides. wikipedia.orgnih.gov These ylides are highly useful for forming carbon-carbon bonds, particularly in the synthesis of epoxides, aziridines, and cyclopropanes through reactions with ketones, aldehydes, and imines. wikipedia.orgnih.govmdpi.com
In recent years, the role of sulfonium salts has expanded significantly. They are now widely used as electrophilic partners in transition metal-catalyzed cross-coupling reactions, serving as stable and effective alternatives to traditional aryl halides. ccspublishing.org.cnnih.gov Furthermore, sulfonium salts are employed as photoacid generators in polymer chemistry and have been investigated as substrates in photoredox reactions for generating aryl radicals. ccspublishing.org.cnacs.org Their utility also extends to the synthesis of PET (Positron Emission Tomography) tracers for medical imaging, where they serve as leaving groups for radiofluorination. ucl.ac.uk Additionally, sulfonium salts are crucial in the preparation of ionic liquids, which have applications as electrolytes in electrochemical devices like batteries and supercapacitors due to their high ionic conductivity and chemical stability. chemscene.com
Positioning Triethylsulfonium (B1208873) Bromide within the Broader Field of Organosulfur Chemistry
Organosulfur chemistry encompasses a wide array of compounds characterized by carbon-sulfur bonds. The valence state of sulfur can range from -2 to +6, leading to a diverse range of functional groups and reactivities. ccspublishing.org.cn Triethylsulfonium bromide, with the chemical formula [(CH₃CH₂)₃S]⁺Br⁻, is a specific type of organosulfur compound known as a sulfonium salt.
In these salts, the sulfur atom is trivalent (bonded to three organic substituents) and carries a positive charge. wikipedia.orgbritannica.com This structure is isoelectronic and isostructural with phosphines, featuring a pyramidal geometry at the sulfur atom due to the presence of a stereochemically active lone pair of electrons. nih.gov Sulfonium salts are synthesized from sulfides (thioethers), which are organosulfur compounds where sulfur is bonded to two carbon atoms. The reaction of a sulfide, such as diethyl sulfide, with an alkylating agent like ethyl bromide results in the formation of a triethylsulfonium salt. This places them in a clear lineage within organosulfur compound classes, originating from the alkylation of sulfides. wikipedia.orgbritannica.com They are distinct from other oxidized organosulfur compounds like sulfoxides and sulfones, where the sulfur atom is bonded to one or two oxygen atoms, respectively. britannica.com
Current Research Trends and Unaddressed Challenges in this compound Studies
Current research on this compound and its derivatives is focused on several key areas, particularly in materials science and electrochemistry. A significant trend is the use of triethylsulfonium-based cations in the formulation of ionic liquids (ILs). researchgate.net For example, triethylsulfonium bis(trifluoromethylsulfonyl)imide has been investigated as an electrolyte additive in lithium-sulfur batteries to enhance performance. researchgate.net Research indicates that such ionic liquids can improve ionic transport, which is beneficial for energy storage applications.
Another area of active investigation involves the reactivity of the triethylsulfonium cation. In organic synthesis, this compound is used as a precursor to generate a sulfur ylide for the synthesis of oxiranes from aldehydes. Studies have shown that the choice of the counter-ion (e.g., bromide vs. chloride) can affect the efficiency of these reactions.
Despite these advances, challenges remain. One notable challenge is related to its application in biological systems. An early study reported that this compound showed virtually no nicotinic activity, unlike its smaller counterpart, trimethylsulfonium iodide. nih.govacs.org This suggests that the larger ethyl groups may hinder interactions with certain biological receptors, limiting its direct pharmacological applications in this context. Further research is needed to explore the full potential and limitations of this compound in various applications, from optimizing its performance in electrochemical systems to potentially overcoming its biological inactivity through structural modification. Additionally, while the use of sulfonium salts in general is expanding, specific studies focusing on the unique properties and applications of the triethylsulfonium cation are less common than for other sulfonium salts, indicating an area ripe for further exploration. acs.org
Interactive Data Table: Comparison of Related Onium Salts
Interactive Data Table: Applications of Sulfonium Salts
Structure
3D Structure of Parent
Properties
CAS No. |
3378-18-5 |
|---|---|
Molecular Formula |
C6H15BrS |
Molecular Weight |
199.15 g/mol |
IUPAC Name |
triethylsulfanium;bromide |
InChI |
InChI=1S/C6H15S.BrH/c1-4-7(5-2)6-3;/h4-6H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ANUSMYJRISPAKG-UHFFFAOYSA-M |
SMILES |
CC[S+](CC)CC.[Br-] |
Canonical SMILES |
CC[S+](CC)CC.[Br-] |
Related CAS |
1829-92-1 (iodide) |
Synonyms |
iodide of triethylsulfonium triethylsulfonium triethylsulfonium bromide triethylsulfonium hydroxide |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Triethylsulfonium Bromide
Established Synthetic Routes to Triethylsulfonium (B1208873) Bromide
Traditional methods for preparing triethylsulfonium bromide rely on fundamental organic reactions, including the alkylation of sulfides, anion exchange, and specific oxidative processes.
The most direct and common method for synthesizing trialkylsulfonium salts is the S-alkylation of a dialkyl sulfide (B99878) with an alkyl halide. msu.edu This reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism. The sulfur atom in the dialkyl sulfide acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide. msu.edu
For the synthesis of this compound, diethyl sulfide serves as the nucleophile and ethyl bromide as the alkylating agent. The lone pair of electrons on the sulfur atom of diethyl sulfide attacks the ethyl group of ethyl bromide, displacing the bromide ion to form the triethylsulfonium cation and releasing the bromide as the counterion. A patent describes the reaction of diethyl sulfide with ethyl bromide, resulting in a conversion of approximately 30% to this compound. google.com The analogous reaction for trimethylsulfonium (B1222738) bromide, reacting dimethyl sulfide with methyl bromide, can be conducted in water at elevated temperature and pressure to achieve high yields. google.com
| Sulfonium (B1226848) Salt | Sulfide Precursor | Alkylating Agent | Solvent | Temperature (°C) | Pressure/Time | Yield (%) |
| This compound | Diethyl sulfide | Ethyl bromide | Aqueous ethanol (B145695)/Benzene | 50-70 | 2 hours | ~30 (conversion) google.com |
| Trimethylsulfonium bromide | Dimethyl sulfide | Methyl bromide | Water | 65-67 | ~40 psig / 3 hours | 97.3 google.com |
| Trimethylsulfonium bromide | Dimethyl sulfoxide (B87167) | Benzyl (B1604629) bromide | None | 80 | 24 hours | 65 chemicalbook.comscispace.com |
| Trimethylsulfonium bromide | Dimethyl sulfoxide | Bromine | Acetone (B3395972) | ~40 then RT | 3 days | 63 sciencemadness.org |
Table 1: A comparative overview of reaction conditions for the synthesis of trialkylsulfonium salts.
Anion exchange provides a versatile method for preparing this compound when the direct synthesis yields a salt with a different counterion (e.g., iodide, chloride, or sulfate). This strategy involves passing a solution of the triethylsulfonium salt through an anion exchange resin that has been pre-loaded with bromide ions. bio-rad.comcore.ac.uk
Strongly basic anion exchange resins, typically featuring quaternary ammonium (B1175870) functional groups on a polymer matrix like styrene-divinylbenzene, are effective for this purpose. m-chemical.co.jp The resin has a higher affinity for other anions compared to bromide in some cases, but the exchange is driven by the high concentration of bromide on the resin. The general selectivity sequence for many anion exchange resins is chloride < bromide < nitrate, meaning bromide is held more strongly than chloride, facilitating exchange if starting from a chloride salt. iastate.edu Weak anion exchangers are also capable of exchanging iodide, bromide, and chloride ions. bio-rad.com This technique is particularly useful for achieving high purity bromide salts, as it can remove other undesired anionic impurities. core.ac.uk
| Anion | Relative Affinity |
| Chloride (Cl⁻) | Low |
| Bromide (Br⁻) | Medium |
| Iodide (I⁻) | High |
| Sulfate (B86663) (SO₄²⁻) | Very High |
Table 2: General selectivity and relative affinity of common anions for a standard strongly basic anion exchange resin. The exact order can vary with resin type and conditions.
Oxidative routes offer an alternative pathway to sulfonium salts, often starting from sulfoxides. A notable example is the reaction of dimethyl sulfoxide (DMSO) with bromine, which yields trimethylsulfonium bromide. sciencemadness.org The reaction is highly exothermic and involves the oxidation of DMSO. sciencemadness.org A similar principle could be applied using diethyl sulfoxide.
Another approach involves a modified Kornblum oxidation condition. scispace.com In a reported synthesis of trimethylsulfonium bromide, benzyl bromide was reacted with DMSO in the absence of water and base. scispace.com The reaction generated methyl bromide and dimethyl sulfide in situ, which then reacted to form the desired trimethylsulfonium bromide in good yield. scispace.com This suggests that reacting a suitable haloalkane with diethyl sulfoxide could similarly generate the necessary precursors for this compound.
Anion Exchange Strategies for Bromide Counterion Incorporation
Novel Approaches and Methodological Advancements in this compound Synthesis
Advancements in synthetic methodologies aim to improve yields, reduce reaction times, and employ more environmentally benign conditions. One significant development is the use of water as a solvent for the alkylation reaction. A patented process for preparing trimethylsulfonium halides demonstrates that reacting dimethyl sulfide and a methyl halide in an aqueous medium under pressure can lead to nearly quantitative yields. google.com This method avoids the use of volatile organic solvents.
Phase-transfer catalysis represents another potential area for novel synthesis, where a catalyst facilitates the reaction between reactants in different phases (e.g., an aqueous phase and an organic phase). google.com While not explicitly documented for this compound, this technique is widely used for similar alkylation reactions and could offer a viable synthetic route. Furthermore, research into novel catalysts, such as the use of (bromodimethyl)sulfonium bromide for other organic transformations, highlights the ongoing exploration of sulfonium salt chemistry and synthesis. researchgate.net
Precursor Reactivity and Selectivity in this compound Formation
The formation of this compound is governed by the inherent reactivity of its precursors. In the primary alkylation route, the key is the high nucleophilicity of the sulfur atom in diethyl sulfide. msu.edu Sulfur's large atomic radius and diffuse valence electrons make it a soft and highly polarizable nucleophile, which readily attacks the electrophilic carbon of ethyl bromide in an S_N2 reaction. msu.edu The reactivity of the alkyl halide also plays a role, with alkyl bromides being more reactive than alkyl chlorides but less reactive than alkyl iodides.
In oxidative methods starting from a sulfoxide, the reactivity is centered on the electrophilic character of the sulfur atom, which is enhanced by initial interaction with an oxidizing agent or electrophile. scispace.com Selectivity in these reactions is crucial to avoid side products. For instance, in the alkylation of sulfides, controlling the temperature is important to prevent elimination reactions, which can compete with the desired substitution.
Optimization Strategies for Yield and Purity in this compound Production
Optimizing the synthesis of this compound involves careful control over several reaction parameters to maximize yield and purity.
Temperature Control: Temperature is a critical parameter. For alkylation reactions, moderate heating is often required to achieve a reasonable reaction rate. However, excessive heat can lead to decomposition of the product or promote side reactions. For instance, in some sulfonium salt syntheses, temperatures are maintained around 60-64°C. In contrast, some oxidative preparations using bromine and DMSO require initial cooling due to the exothermic nature of the reaction, followed by an extended period at room temperature. sciencemadness.org
Solvent and Concentration: The choice of solvent can significantly impact the reaction. While traditional methods used organic solvents, using water as a solvent under pressure has been shown to dramatically increase the yield of analogous trimethylsulfonium salts to over 95%. google.com The concentration of reactants is also key; using a moderate excess of the alkylating agent can help drive the reaction to completion.
Pressure: For reactions involving volatile precursors like ethyl bromide, conducting the synthesis in a sealed reactor under moderate pressure can prevent the loss of reactants and increase the reaction rate, leading to higher yields. google.com
Purification: Purity is achieved through appropriate workup and purification steps. After the reaction, the product often precipitates or can be crashed out by adding a non-polar solvent like acetone. scispace.comsciencemadness.org Washing the crystalline product with a suitable solvent removes unreacted precursors and by-products. Recrystallization from a solvent such as acetonitrile (B52724) can be used to obtain a highly pure product. scispace.com
Synthesis of Isotopically Labeled this compound Analogues for Mechanistic Probing
The synthesis of isotopically labeled compounds is a cornerstone of mechanistic chemistry, providing an unambiguous means to track atoms through complex reaction pathways. In the study of reactions involving this compound, analogues containing heavy isotopes of carbon (¹³C), hydrogen (²H or D), and sulfur (³⁴S) are invaluable. These labeled compounds allow researchers to elucidate reaction mechanisms, determine kinetic isotope effects, and map the metabolic fate of the sulfonium cation. The synthetic strategies generally rely on the classic formation of the sulfonium salt from an alkyl halide and a dialkyl sulfide, where one or both of the precursors are isotopically enriched.
The primary route to this compound involves the S_N2 reaction between diethyl sulfide and bromoethane (B45996). libretexts.org This straightforward reaction is highly amenable to isotopic labeling, as the label can be incorporated into either precursor.
General Reaction Scheme: (CH₃CH₂)₂S + CH₃CH₂Br → [(CH₃CH₂)₃S]⁺Br⁻
Synthesis via Isotopically Labeled Bromoethane Precursors
The most direct method for introducing an isotopic label into a specific ethyl group of the triethylsulfonium cation is to use an isotopically enriched bromoethane precursor.
Carbon-13 is a stable isotope whose nuclear spin (I = 1/2) makes it readily detectable by NMR spectroscopy. This property is crucial for tracking the carbon backbone of the ethyl groups during a reaction. Commercially available ¹³C-labeled bromoethane allows for the synthesis of this compound with the label at either the C1 (methylene) or C2 (methyl) position of one ethyl group.
The synthesis involves reacting unenriched diethyl sulfide with either bromoethane-1-¹³C or bromoethane-2-¹³C. chemicalbook.comisotope.com The reaction proceeds under standard conditions for sulfonium salt formation.
Reaction with Bromoethane-1-¹³C: (CH₃CH₂)₂S + ¹³CH₃CH₂Br → [(CH₃CH₂)₂(¹³CH₃CH₂)S]⁺Br⁻
Reaction with Bromoethane-2-¹³C: (CH₃CH₂)₂S + CH₃¹³CH₂Br → [(CH₃CH₂)₂(CH₃¹³CH₂)S]⁺Br⁻
These specifically labeled analogues are instrumental in mechanistic studies where distinguishing between the methyl and methylene (B1212753) carbons is necessary.
Deuterium (B1214612) (²H or D) labeling is fundamental for determining kinetic isotope effects (KIEs). A significant KIE observed upon replacing hydrogen with deuterium at a specific position indicates that the C-H bond at that position is broken in the rate-determining step of the reaction. Various deuterated bromoethane isotopologues are synthetically accessible, enabling the preparation of specifically deuterated this compound salts. cdnsciencepub.comisotope.com For instance, bromoethane-d₅ can be prepared and used as a precursor. isotope.com The synthesis of deuterated bromoethanes can be achieved by methods such as reacting deuterated ethanol with hydrobromic acid.
Reaction with Bromoethane-d₅: (CH₃CH₂)₂S + CD₃CD₂Br → [(CH₃CH₂)₂(CD₃CD₂)S]⁺Br⁻
This approach allows for the creation of a variety of labeled compounds to probe primary and secondary KIEs in reactions such as elimination or substitution where the ethyl groups of the sulfonium salt are involved.
Table 1: Synthesis of Labeled this compound from Labeled Bromoethane
Synthesis via Isotopically Labeled Diethyl Sulfide Precursors
An alternative strategy involves incorporating the isotopic label into the diethyl sulfide precursor. This is the method of choice for introducing a ³⁴S label or for symmetrically labeling the two ethyl groups that are present before the final alkylation step.
To confirm the role and fate of the sulfur atom in a reaction, ³⁴S-labeled this compound is required. The synthesis begins with a source of ³⁴S, often sodium sulfate (Na₂³⁴SO₄), which is chemically reduced to sodium sulfide (Na₂³⁴S). acs.org The labeled sodium sulfide is then reacted with two equivalents of unlabeled bromoethane to produce diethyl-³⁴S-sulfide. prepchem.com
Step 1: Synthesis of Diethyl-³⁴S-sulfide Na₂³⁴S + 2 CH₃CH₂Br → (CH₃CH₂)₂³⁴S + 2 NaBr
Step 2: Synthesis of Triethyl-³⁴S-sulfonium Bromide (CH₃CH₂)₂³⁴S + CH₃CH₂Br → [(CH₃CH₂)₃³⁴S]⁺Br⁻
This method provides a product specifically labeled at the sulfur atom, which can be traced using mass spectrometry.
Symmetrically labeled diethyl sulfide can be prepared by reacting sodium sulfide with the desired labeled bromoethane analogue (e.g., bromoethane-¹³C₂ or bromoethane-d₅). prepchem.com Subsequent reaction with a third equivalent of either labeled or unlabeled bromoethane yields multi-labeled this compound analogues. This approach is useful for creating molecules where multiple sites are labeled, allowing for more complex mechanistic questions to be addressed, such as intramolecular rearrangement processes.
Example: Synthesis of a Per-deuterated Analogue
Step 1: Na₂S + 2 CD₃CD₂Br → (CD₃CD₂)₂S + 2 NaBr
Step 2: (CD₃CD₂)₂S + CD₃CD₂Br → [(CD₃CD₂)₃S]⁺Br⁻
Table 2: Synthesis of Labeled this compound from Labeled Diethyl Sulfide
The strategic choice of labeled precursors allows for the synthesis of a wide array of this compound analogues. The application of these compounds in mechanistic studies, particularly through NMR spectroscopy, mass spectrometry, and KIE analysis, provides definitive insights into the chemical transformations of this important sulfonium salt. asm.org
Compound Index
Mechanistic Investigations and Reactivity Profiles of Triethylsulfonium Bromide
Role of Triethylsulfonium (B1208873) Bromide in Nucleophilic Substitution Reactions
Triethylsulfonium bromide, as a sulfonium (B1226848) salt, can participate in nucleophilic substitution reactions where the triethylsulfonium cation acts as a leaving group. wikipedia.org In these reactions, a nucleophile attacks the substrate, leading to the displacement of the leaving group. rammohancollege.ac.inwikipedia.org The efficacy of a leaving group is related to its stability as an independent species; good leaving groups are typically weak bases. rammohancollege.ac.in
The reaction mechanism can proceed through two primary pathways: S_N1 and S_N2.
S_N2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the carbon center at the same time as the leaving group departs. libretexts.orgchemguide.co.uk The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. rammohancollege.ac.in S_N2 reactions are characterized by an inversion of stereochemistry at the reaction center. wikipedia.orglibretexts.org
S_N1 Mechanism: This is a two-step process that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com The rate of an S_N1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com If the reaction occurs at a chiral center, it typically results in a mixture of retention and inversion of configuration. masterorganicchemistry.com
The choice between the S_N1 and S_N2 pathway is influenced by factors such as the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. wikipedia.org For instance, S_N1 reactions are favored for tertiary alkyl halides, while S_N2 reactions are typical for primary alkyl halides. chemguide.co.ukmasterorganicchemistry.com
This compound in Elimination Pathways
In addition to substitution, triethylsulfonium salts can undergo elimination reactions, often competing with nucleophilic substitution. libretexts.org These reactions typically proceed via E1 or E2 mechanisms.
E2 Mechanism: This is a bimolecular, one-step process where a base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, simultaneously forming a double bond and expelling the leaving group. libretexts.orgiitk.ac.in The rate of an E2 reaction is dependent on the concentrations of both the substrate and the base. libretexts.org The reaction is favored by strong bases and is stereoselective, often requiring an anti-periplanar arrangement of the proton and the leaving group. iitk.ac.in
E1 Mechanism: This is a unimolecular, two-step process that shares the same initial step as the S_N1 reaction: the formation of a carbocation. libretexts.org In the second step, a base removes a β-proton, leading to the formation of a double bond. libretexts.org E1 reactions often compete with S_N1 reactions and are favored by weak bases. iitk.ac.in
Factors such as temperature and base strength can influence the competition between elimination and substitution. For example, higher temperatures and the use of strong, bulky bases tend to favor elimination. libretexts.org To minimize E2 elimination during ylide formation, controlling the temperature (e.g., keeping it at or below 60°C) and using a stoichiometric amount of base can be effective strategies.
Electron Transfer Processes Involving this compound
Electron transfer (ET) processes involving sulfonium salts can lead to the formation of radical species. dtic.mil These reactions can be either stepwise, where an initial electron transfer is followed by bond cleavage, or concerted, where electron transfer and bond cleavage occur simultaneously. electrochem.org
Studies on the electrochemical behavior of sulfonium salts have shown that they can be reduced. dtic.mil For instance, research on the interaction of certain onium compounds with flavoprotein electron transport systems indicated that stable, non-cyclic alkyl onium ions like triethylsulfonium iodide and bromide did not produce a detectable free radical signal under the specific experimental conditions, suggesting that the ability to form a strained, three-membered cyclic onium ion might be a factor in their enzymatic reducibility. dtic.mil
In the context of electrochemistry, ionic liquids based on triethylsulfonium cations have been investigated as electrolytes. The electrochemical stability of these ionic liquids is an important property for their application in devices like batteries.
Acid-Base Equilibria and Proton Transfer Dynamics Related to Triethylsulfonium Cation
The triethylsulfonium cation possesses acidic protons on the α-carbons of the ethyl groups. The acidity of these protons, represented by the pKa value, is a crucial factor in the formation of sulfonium ylides. The pKa of the trimethylsulfonium (B1222738) cation in water has been determined to be 28.5. researchgate.net This indicates that a strong base is required to deprotonate the sulfonium salt and generate the corresponding ylide. researchgate.net
The general principle of acid-base reactions is that a proton is transferred from an acid to a base. libretexts.org The direction of the equilibrium is determined by the relative strengths of the acids and bases involved; the reaction will favor the formation of the weaker acid and weaker base. longdom.org
The rate of proton transfer is a key aspect of the reaction dynamics. For carbon acids like the triethylsulfonium cation, proton transfer to a base can be the rate-determining step in reactions such as ylide formation.
Formation and Reactivity of Sulfonium Ylides from this compound
Sulfonium ylides are zwitterionic species characterized by a carbanion adjacent to a positively charged sulfur atom. baranlab.org They are valuable reagents in organic synthesis, particularly for the formation of three-membered rings like epoxides and cyclopropanes. wikipedia.orgwikipedia.org
Ylide Generation via Deprotonation
The formation of a sulfonium ylide from this compound involves the deprotonation of one of the α-carbons by a strong base. organic-chemistry.org The acidity of the α-protons in sulfonium salts makes this possible, although strong bases are typically required. libretexts.org
The choice of base and solvent is critical for successful ylide generation. Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used in anhydrous solvents like dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF). nrochemistry.com Dimsyl sodium, the conjugate base of DMSO, is another powerful base used for this purpose. libretexts.org
The stability of the resulting ylide is an important consideration. Sulfur ylides are generally more reactive and less stable than their sulfoxonium counterparts and are often generated and used at low temperatures. nrochemistry.com
Reactions of Derived Ylides with Carbonyl Compounds (e.g., Corey-Chaykovsky Reaction)
Sulfonium ylides derived from salts like this compound are key intermediates in the Corey-Chaykovsky reaction, which is a method for synthesizing epoxides from aldehydes and ketones. wikipedia.orgnrochemistry.com The reaction can also be used to prepare aziridines from imines and cyclopropanes from α,β-unsaturated carbonyl compounds. wikipedia.orgorganic-chemistry.org
The mechanism of epoxidation involves the following steps:
Nucleophilic addition: The sulfonium ylide acts as a nucleophile and attacks the electrophilic carbonyl carbon. organic-chemistry.orgnrochemistry.com
Ring closure: The resulting betaine (B1666868) intermediate undergoes an intramolecular S_N2 reaction, where the oxygen anion displaces the dialkyl sulfide (B99878) leaving group to form the epoxide ring. wikipedia.orgthieme-connect.de
A key difference between the Corey-Chaykovsky reaction and the Wittig reaction (which uses phosphorus ylides) is that the former yields epoxides while the latter produces alkenes. wikipedia.org This is because the dialkyl sulfide is a good leaving group, whereas the formation of the very strong phosphorus-oxygen double bond in the Wittig reaction drives the reaction towards olefination. wikipedia.org
The reaction of sulfur ylides with α,β-unsaturated carbonyl compounds can lead to either epoxidation or cyclopropanation, depending on the type of ylide used. pku.edu.cn Sulfonium ylides typically yield epoxides, while the less reactive sulfoxonium ylides tend to give cyclopropanes via a 1,4-conjugate addition followed by ring closure. nrochemistry.compku.edu.cn
The Corey-Chaykovsky reaction is highly versatile and has been employed in the synthesis of complex molecules and natural products. researchgate.net For example, the reaction of this compound with benzaldehyde (B42025) in the presence of a base can produce styrene (B11656) oxide. The yield of such reactions can be influenced by the counterion of the sulfonium salt; for instance, bromide salts have been reported to give higher yields in some cases compared to chloride salts.
Reaction Kinetics and Thermodynamics of this compound Transformations
The study of reaction kinetics provides critical insights into the rates and mechanisms of chemical transformations involving this compound. The rate of a reaction is influenced by factors such as reactant concentrations, temperature, and the solvent used. mt.com Transformations of this compound, particularly in nucleophilic substitution reactions, can proceed through different mechanistic pathways, primarily the SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) mechanisms. simply.sciencechemguide.co.uk
In an SN2 reaction, the rate is dependent on the concentration of both the triethylsulfonium salt and the nucleophile. chemguide.co.uk The reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom as the leaving group (diethyl sulfide) departs. chemguide.co.uk Conversely, an SN1 reaction is a two-step process where the rate-determining step is the slow ionization of the substrate to form a carbocation intermediate. simply.scienceembibe.com The rate of an SN1 reaction is therefore dependent only on the concentration of the this compound. simply.science
The thermodynamics of these transformations are described by parameters such as activation energy (Ea), enthalpy of activation (ΔH≠), entropy of activation (ΔS≠), and Gibbs free energy of activation (ΔG≠). pku.edu.cn The activation energy represents the minimum energy required to initiate the reaction. mt.com A higher activation energy indicates that the reaction is more sensitive to temperature changes. nih.gov Computational studies on related bromo-compounds show that electron-withdrawing substituents, like bromine, can lower the activation energy and thus increase the kinetic rate constant of decomposition. nih.gov
The solvent plays a crucial role in the kinetics of these reactions. Studies on the closely related trimethylsulfonium cation show that the activation free energy increases with the polarity of the solvent. cas.cz For instance, the reaction of trimethylsulfonium with pyridine (B92270) shows a significant change in activation free energy when moving from the gas phase to various solvents. cas.cz The bromide counter-ion in this compound can also influence reaction kinetics by affecting the solubility of the salt and the stability of intermediates.
The thermal decomposition of sulfonium salts is a key area of kinetic study. Such studies often use thermogravimetric analysis (TGA) to determine the decomposition temperature and kinetic parameters. nih.govmdpi.com For some complex decomposition processes, the activation energy can vary as the reaction progresses, indicating a multi-step mechanism. nih.gov The kinetic parameters for the decomposition of related energetic materials have been determined using methods like the Kissinger and Ozawa-Doyle analyses, providing values for activation energy and other thermodynamic data. pku.edu.cn
| Solvent | Rate Constant (k₂) (L mol⁻¹ s⁻¹) | Activation Free Energy (ΔG‡) (kcal/mol) |
|---|---|---|
| Acetone (B3395972) | (9.2 ± 0.1) × 10⁻⁷ | 28.3 |
| Acetonitrile (B52724) | (1.19 ± 0.03) × 10⁻⁶ | 28.1 |
| D₂O | (3.8 ± 0.1) × 10⁻⁶ | 27.5 |
Stereochemical Aspects of Reactions Involving this compound
The stereochemistry of reactions involving this compound is fundamentally linked to the reaction mechanism. The spatial arrangement of atoms in the products is determined by the pathway the reaction follows, particularly in SN1 and SN2 nucleophilic substitution reactions. embibe.com
In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (a "backside attack"). embibe.com This leads to an inversion of the stereochemical configuration at the carbon center, similar to an umbrella turning inside out. embibe.com Therefore, if the starting material is a single enantiomer, the product will be the inverted enantiomer.
In contrast, SN1 reactions proceed through a planar carbocation intermediate. simply.scienceembibe.com This intermediate is achiral, and the incoming nucleophile can attack from either face of the plane with equal probability. chemistrysteps.compressbooks.pub This results in the formation of a racemic mixture, containing equal amounts of both possible enantiomers. embibe.compressbooks.pub The reaction of an optically active halide via an SN1 mechanism is therefore accompanied by racemization. embibe.com
The nature of the substrate and reaction conditions determines which pathway is favored. Primary alkyl centers typically favor the SN2 mechanism, while tertiary centers favor the SN1 mechanism due to the stability of the tertiary carbocation. embibe.com Secondary centers, like those potentially involved in some this compound reactions, can proceed through a mixture of both SN1 and SN2 mechanisms. chemguide.co.uk
In addition to substitution, addition reactions involving related species can also have specific stereochemical outcomes. For example, the addition of bromine to an alkene often proceeds through a cyclic bromonium ion intermediate. jiwaji.edu The subsequent attack by a nucleophile (like a bromide ion) occurs from the anti-face (opposite side), resulting in an anti-addition product. jiwaji.edudalalinstitute.com While this is a reaction of Br₂, similar cyclic intermediates could be envisaged in certain transformations of this compound, leading to specific stereoisomeric products.
Interaction Studies of this compound with Specific Nucleophiles
This compound can react with a variety of nucleophiles, which are electron-rich species that attack the electrophilic carbon center of one of the ethyl groups. msu.edu The reactivity and reaction mechanism are highly dependent on the nature of the nucleophile, the solvent, and the reaction conditions.
Interaction with Amines: Amines are effective nucleophiles for the alkylation of sulfonium salts. msu.edu The reaction of primary or secondary amines with this compound would likely proceed via an SN2 mechanism, leading to the formation of secondary or tertiary amines, respectively. msu.edulibretexts.org The nitrogen atom in an amine is generally more nucleophilic than the oxygen in its corresponding alcohol. msu.edu Studies on the reaction of the analogous trimethylsulfonium cation with amines like pyridine have been conducted in various solvents. cas.cz These studies show that the reaction proceeds through a transition state where the methyl group is transferred to the amine, and the activation energy is sensitive to solvent polarity. cas.cz The rate of alkylation generally follows the order: primary amine > secondary amine > tertiary amine. fishersci.co.uk
| Solvent | Activation Energy (kcal/mol) | Reaction Exothermicity (kcal/mol) |
|---|---|---|
| Gas Phase | 5.0 | -28.5 |
| Cyclohexane | 10.7 | -28.5 |
| DMSO | 18.9 | -21.7 |
Interaction with Hydroxide (B78521) Ions: Hydroxide ions (OH⁻) are strong nucleophiles that can react with alkyl halides and related substrates to form alcohols. chemguide.co.uk The reaction of this compound with sodium or potassium hydroxide would be expected to yield ethanol (B145695) and diethyl sulfide through a nucleophilic substitution reaction. chemguide.co.uklibretexts.org Depending on the structure of the substrate (primary, secondary, or tertiary), this reaction can proceed via an SN2 or SN1 mechanism. chemguide.co.uk For the ethyl groups in this compound, an SN2 pathway is anticipated. libretexts.org
Interaction with Thiolates and Other Nucleophiles: Thiolates, such as thiophenoxide (C₆H₅S⁻), are excellent nucleophiles that react readily with sulfonium salts. Kinetic studies using sulfur isotope effects were performed on the SN2 reactions of trimethylsulfonium ion with various nucleophiles, including bromide, thiophenoxide, and ethoxide. researchgate.net The results suggest that the basicity of the attacking nucleophile is a crucial factor in determining the structure of the transition state. researchgate.net The reaction with thiophenoxide would produce ethyl phenyl sulfide.
| Nucleophile | Isotope Effect (%) |
|---|---|
| Bromide | 1.36 |
| Thiophenoxide | 1.20 |
| Ethoxide | 0.96 |
| Phenoxide | 0.96 |
Theoretical studies on reactions between various nucleophiles and electrophiles highlight the importance of specific interactions, such as hydrogen bonding, in influencing reactivity. researchgate.net These interactions can stabilize the transition state and promote the activation of both the nucleophile and the electrophile. researchgate.net
Applications of Triethylsulfonium Bromide in Advanced Chemical Synthesis and Catalysis
Triethylsulfonium (B1208873) Bromide as a Phase-Transfer Catalyst (PTC)
Triethylsulfonium bromide serves as an effective phase-transfer catalyst, facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. Its salt-like nature, comprising a lipophilic organic cation and a hydrophilic anion, allows it to transport anionic reactants across the phase boundary, thereby accelerating the reaction.
Mechanistic Role in Interfacial Reaction Facilitation
The mechanistic action of this compound as a PTC is centered on the ability of the triethylsulfonium cation, [ (CH₃CH₂)₃S]⁺, to form an ion pair with an anion from the aqueous phase. For instance, in a biphasic system containing aqueous sodium hydroxide (B78521) and an organic substrate in a solvent like benzene, the triethylsulfonium cation pairs with a hydroxide ion (OH⁻). This new, more lipophilic ion pair, [ (CH₃CH₂)₃S]⁺OH⁻, can then migrate across the interfacial barrier into the organic phase.
Once in the organic phase, the hydroxide ion is poorly solvated and thus highly reactive. It can act as a strong base, for example, by deprotonating the triethylsulfonium salt itself to form a sulfur ylide intermediate at the alpha-carbon of one of the ethyl groups. This ylide is a potent nucleophile that can then react with an organic substrate, such as an aldehyde, already present in the organic phase thieme-connect.degoogle.com. After the reaction, the catalyst cation is regenerated and can return to the aqueous phase to transport another anion, thus completing the catalytic cycle.
Scope and Limitations in Organic Transformations
The primary application of this compound as a PTC is in the synthesis of epoxides from aromatic aldehydes under biphasic conditions thieme-connect.degoogle.com. The reaction with benzaldehyde (B42025), for instance, proceeds to form 1,2-epoxypropylbenzene (also known as phenylpropylene oxide) google.com. Research has shown that this reaction can produce a mixture of cis- and trans-epoxide isomers, with the trans isomer typically being the major product thieme-connect.de.
However, the scope of this catalytic system has notable limitations. The reactions often require harsh conditions, such as the use of concentrated caustic solutions (e.g., 50% NaOH), to generate the reactive intermediate google.com. These strongly basic conditions can preclude the use of carbonyl compounds or other substrates that possess acidic protons, as competing side reactions would likely occur thieme-connect.de.
Table 1: Epoxidation of Benzaldehyde using Triethylsulfonium Salts under PTC Conditions
| Sulfonium (B1226848) Salt | Substrate | Base/Solvent System | Product | Yield | Reference |
|---|---|---|---|---|---|
| This compound | Benzaldehyde | 50% NaOH / Benzene-Ethanol | 1,2-Epoxypropylbenzene | Not specified | google.com |
| Triethylsulfonium chloride | Benzaldehyde | Strong Base | Styrene (B11656) oxide | 48% | |
| This compound | Benzaldehyde | Strong Base | Oxiranes | 80% |
Design Principles for this compound-Based PTC Systems
The effective design of PTC systems utilizing this compound depends on several key factors:
Counter-ion Effect : The nature of the halide counter-ion significantly influences reactivity. This compound has been shown to be more efficient than its chloride counterpart in certain reactions. For example, in the formation of oxiranes from benzaldehyde, the bromide salt gives a yield of 80%, whereas the chloride salt results in a 48% yield, a difference attributed to the counter-ion's effect on ylide stability .
Solvent Choice : The solvent system is critical for balancing the solubility of the catalyst and reactants while facilitating the phase transfer. Biphasic systems, such as benzene-water or ethanol-water mixtures, are commonly employed google.com. The polarity of the solvent also affects the stability of the catalyst itself; the decomposition of this compound occurs more slowly in polar solvents like alcohols compared to less polar options such as acetone (B3395972) researchgate.net.
Base Concentration : A sufficiently strong and concentrated base is required to deprotonate the sulfonium salt to form the active ylide intermediate. Concentrated sodium hydroxide is frequently used for this purpose google.com.
This compound as a Reagent in Specialized Organic Synthesis
Beyond its catalytic role, this compound also functions as a reagent where it is consumed during the reaction, primarily as a precursor to a reactive sulfur ylide.
Alkylation and Methylation Reactions
While the term alkylation often implies the transfer of an alkyl group to a substrate, the primary use of this compound in this context involves its conversion into a sulfur ylide. This is achieved through deprotonation with a strong base thieme-connect.de. The resulting ylide, an ethylide, acts as a nucleophile that attacks electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones . This reaction leads to the formation of a new carbon-carbon bond and, after subsequent intramolecular ring closure, yields an epoxide thieme-connect.de. This process is a key step in the Corey-Chaykovsky reaction. Therefore, the compound does not act as a direct ethylating agent by transferring one of its ethyl groups, nor is it a methylating agent. Instead, it serves as a reagent for adding an ethylidene fragment to a carbonyl group to generate a three-membered ring.
Precursors for Sulfur-Containing Compounds
This compound is a stable and accessible precursor for generating highly reactive sulfur-containing intermediates, specifically sulfur ylides . The ylide itself is a transient sulfur-containing compound that is central to the synthesis of valuable products like epoxides. Furthermore, this compound is listed in patent literature as a potential component in polymerizable compositions for creating high-refractive-index optical materials, which are often based on sulfur-containing polymers google.comgoogle.com. It is also identified as a precursor for other organosulfur compounds lookchem.com.
This compound in Ionic Liquid and Molten Salt Formulations
This compound is a key component in the formulation of ionic liquids (ILs) and molten salts, which are valued for their unique physicochemical properties. These materials are essentially salts that are in a liquid state at or near room temperature. sigmaaldrich.com The interest in sulfonium-based ILs, including those derived from this compound, stems from their potential for higher thermal and chemical stability compared to their ammonium-based counterparts. researchgate.net
Role as an Electrolyte Component in Energy Storage Devices (e.g., batteries, supercapacitors)
Ionic liquids based on the triethylsulfonium cation are recognized as promising electrolytes for energy storage devices like lithium-ion batteries and supercapacitors. researchgate.net Their inherent ionic nature contributes to electrical conductivity, while their low volatility and non-flammability offer safety advantages over traditional organic carbonate electrolytes. sigmaaldrich.comresearchgate.net The structure of the triethylsulfonium cation, when paired with suitable anions, can lead to favorable properties for lithium-ion applications. researchgate.net
Research has shown that triethylsulfonium-based ionic liquids can enhance the performance of lithium salt electrolytes. For instance, aprotic ionic liquids like triethylsulfonium bis(trifluoromethanesulfonyl)imide ([S222][TFSI]) have been investigated as additives to improve the interfacial properties and mitigate issues like polysulfide shuttling in Li-S batteries. researchgate.net First-principles calculations have indicated that long-chain lithium polysulfides interact with the [S222][TFSI] molecule, which can help to stabilize the system. researchgate.net
The choice of the anion paired with the triethylsulfonium cation is critical. For example, the bis(trifluoromethylsulfonyl)imide derivative shows better electrochemical stability than halide salts, making it more suitable for advanced battery electrolytes. The viscosity and conductivity of the resulting ionic liquid are key performance indicators. sigmaaldrich.com While some ionic liquids offer a wide electrochemical window, they may suffer from high viscosity, which can impede ion transport. sigmaaldrich.commdpi.com The goal is to design electrolytes that balance high ionic conductivity with a wide electrochemical stability window to maximize both power and energy density. mdpi.comfrontiersin.org Molten salt electrolytes, which operate at higher temperatures, can offer very high ionic conductivity and are being explored for high-energy-density electrochemical capacitors. ncepu.edu.cnwikipedia.org
Table 1: Comparison of Electrolyte Properties for Energy Storage
| Electrolyte Type | Key Advantages | Key Challenges | Representative Systems |
|---|---|---|---|
| Organic Carbonates | High ionic conductivity, low viscosity | Flammable, volatile, narrow electrochemical window | Propylene carbonate, Ethylene carbonate |
| Triethylsulfonium-based ILs | Low volatility, non-flammable, wide electrochemical window, good thermal stability sigmaaldrich.comresearchgate.net | Higher viscosity, potentially lower conductivity compared to organic carbonates sigmaaldrich.com | Triethylsulfonium bis(trifluoromethylsulfonyl)imide ([S222][TFSI]) researchgate.net |
| Molten Salts | Very high ionic conductivity at operating temperature, high energy density ncepu.edu.cnrsc.org | High operating temperatures, potential for corrosion ncepu.edu.cnwikipedia.org | AlCl₃–NaCl–LiCl ncepu.edu.cn |
Solvatochromism and Polarity Studies in this compound-Containing Media
Solvatochromism refers to the change in the color of a solute (a solvatochromic probe) in response to the polarity of the solvent. d-nb.infotaylorandfrancis.com This phenomenon is a powerful tool for characterizing the local environment and intermolecular interactions within a solvent system. nih.govnih.gov Studies involving this compound-containing media, such as ionic liquids, utilize solvatochromic dyes to probe their polarity.
The polarity of an ionic liquid is a complex property influenced by the specific cation-anion combination. Research on related sulfonium salts, like trimethylsulfonium (B1222738) bromide, indicates strong interactions between the sulfonium cation and the anion. researchgate.net The polarity of the medium can significantly affect chemical reaction rates and equilibria. cas.cz For example, the rate of methyl transfer reactions involving trimethylsulfonium salts has been shown to increase as the polarity of the solvent decreases. cas.cz
By dissolving solvatochromic probes in triethylsulfonium-based ionic liquids, researchers can measure the spectral shifts (in UV-Vis absorption, for instance) to quantify the medium's polarity. d-nb.infomdpi.com This information is crucial for understanding how these ionic liquids will behave as solvents for various chemical reactions, including those in which this compound itself might be a reactant or catalyst. researchgate.net The data gathered from these studies helps in selecting the appropriate ionic liquid for a specific application, ensuring optimal solvation of reactants and stabilization of transition states. nih.gov
Applications in Green Chemistry Solvents
Ionic liquids, including those derived from this compound, are often labeled as "green solvents". wikipedia.orgresearchgate.net This designation stems primarily from their extremely low vapor pressure, which significantly reduces the emission of volatile organic compounds (VOCs) into the atmosphere compared to traditional industrial solvents. researchgate.net Their non-flammability and high thermal stability also contribute to safer chemical processes. wikipedia.org
The "green" credentials of an ionic liquid also depend on factors like its synthesis route, toxicity, and biodegradability. unibo.it While sulfonium-based ILs are considered potential alternatives to their ammonium (B1175870) counterparts due to higher thermal and chemical stabilities, their synthesis can be more complex. researchgate.net The ability to tune the properties of ionic liquids by changing the cation-anion pair allows for the design of solvents for specific processes, such as extractions or as media for chemical reactions, potentially replacing more hazardous conventional solvents. researchgate.netrsc.org Triethylsulfonium-based ionic liquids have been explored as media for reactions like the Diels-Alder reaction, demonstrating their potential as alternative solvents. researchgate.net
This compound in Polymerization Reactions
Onium salts, including sulfonium salts like this compound, are known to function as initiators in cationic polymerization. google.com The effectiveness of these initiators is significantly influenced by the nature of the counterion. google.com
Initiators for Cationic Polymerization
This compound can act as an initiator for cationic polymerization, particularly for monomers like cyclic ethers (e.g., epoxides). epo.orgcsic.eslibretexts.org In cationic polymerization, an initiator generates a cationic species that then propagates by adding monomer units. wikipedia.org For sulfonium salts, this initiation can occur, for example, through the generation of a carbocation that starts the polymer chain growth. researchgate.net
The counterion (bromide, in this case) plays a crucial role. Strongly nucleophilic anions can terminate the growing polymer chain, leading to low molecular weight polymers. google.com Therefore, for efficient polymerization, less nucleophilic counterions are often preferred. google.comlibretexts.org While bromide is more nucleophilic than anions like hexafluoroantimonate, this compound can still initiate polymerization under certain conditions. google.comresearchgate.net For instance, sulfonium salts are used in the polymerization of glycidyl (B131873) phenyl ether. researchgate.net The reactivity and efficiency of initiation can be tuned by modifying the structure of the sulfonium salt or by using a co-initiator. wikipedia.orgresearchgate.net
Chain Transfer Agents
In polymerization, a chain transfer agent is a molecule that can react with a growing polymer chain, terminating that chain and creating a new active center to start a new chain. wikipedia.org This process is often used to control the molecular weight of the final polymer. wikipedia.org
While primarily known as initiators, sulfonium salts or related species can participate in chain transfer reactions under specific polymerization conditions. wikipedia.orgrsc.org For example, in certain controlled radical polymerization techniques, side reactions involving sulfonium species can occur. A study on the polymerization of a styrenic sulfonium monomer found that when using an alkyl bromide initiator, the dormant bromine-capped chain ends could react with tetrahydrothiophene (B86538) (a related cyclic sulfide), which is a chain transfer-like side reaction. rsc.org While this compound itself is not a conventional chain transfer agent in the same class as thiols or certain halocarbons, its components can be involved in transfer-like processes depending on the specific polymerization system and conditions. wikipedia.orggoogle.comresearchgate.netrsc.org
Electrochemical Applications of this compound
This compound and its derivatives have garnered attention in the field of electrochemistry, primarily for their utility as components in electrolyte systems. Their ionic nature, electrochemical stability, and specific interactions at the molecular level make them suitable for various applications, ranging from facilitating synthetic reactions to enabling fundamental studies of ion movement.
Electrolyte Components in Electrosynthesis
In electrosynthesis, where electrical energy drives chemical reactions, the electrolyte is a critical component that conducts ions and supports the flow of current. researchgate.net Triethylsulfonium salts, including the bromide, can function as supporting or current-conducting salts in these processes. googleapis.com The primary roles of a supporting electrolyte are to increase the conductivity of the solution and to minimize the electric field within the electrolyte, allowing the desired electrochemical transformation to proceed efficiently. researchgate.netbeilstein-journals.orgsymeres.com
Triethylsulfonium salts are among the representative quaternary sulfonium salts employed in the electrosynthesis of organic compounds. googleapis.com For instance, in the electrochemical production of polyols, salts like triethylsulfonium hexafluorophosphate (B91526) and triethylsulfonium hydrogensulfate are cited as suitable current-conducting salts to be added to the electrolyte. googleapis.comgoogle.com The function of these salts is to provide a suitably conducting solution, typically in concentrations ranging from 1 to 10 percent by weight, when other electrolyte additives are omitted. googleapis.com The use of such electrolytes is integral to the process, which can be carried out in either monopolar or bipolar cell designs. googleapis.com While specific examples focusing solely on this compound are not extensively detailed, its inclusion within the broader class of quaternary sulfonium salts highlights its potential role in facilitating various electrosynthetic transformations. googleapis.comgoogle.com
Fundamental Studies on Ion Transport and Conductivity
The performance of an electrolyte is fundamentally governed by its ion transport properties and conductivity. pkusz.edu.cnmdpi.com this compound and its derivatives have been subjects of study to understand these fundamental electrochemical characteristics. When combined with Lewis acids like aluminum chloride (AlCl₃), this compound (Et₃SBr) can form ionic liquids that are liquid at room temperature. cdnsciencepub.com These systems offer different solubility characteristics compared to more common ionic liquids derived from aromatic cations. cdnsciencepub.com
Studies on these trialkylsulfonium bromide-based ionic liquids have provided data on key physical and electrochemical properties. cdnsciencepub.com The conductivity and viscosity are crucial parameters, as high conductivity and low viscosity are generally desirable for efficient ion transport. mdpi.comresearchgate.net Research has shown that in lithium-free systems, the anions strongly bind to the triethylsulfonium cation through its electron-deficient α-methyl groups. rsc.org These electrostatic interactions can influence the macroscopic properties of the electrolyte, with computed cohesion energies helping to explain experimental trends in conductivity and viscosity. rsc.org
In systems containing lithium ions, the lithium ion itself plays a dominant role in coordinating with the anions, while the impact of the triethylsulfonium cation is less significant. rsc.org In silico investigations of electrolytes composed of lithium salts dissolved in triethylsulfonium-based ionic liquids have identified that weak cation-anion binding leads to the fastest ionic transport. rsc.org Specifically, the lithium bis(trifluoromethylsulfonyl)imide in triethylsulfonium bis(trifluoromethylsulfonyl)imide system was found to have the weakest binding and consequently the most efficient ion transport. rsc.org Such fundamental studies are crucial for the rational design of new electrolyte solutions with optimized properties for energy storage devices like lithium batteries and supercapacitors. rsc.orgnih.gov
Data Table: Viscosity of Trialkylsulfonium Haloaluminate Ionic Liquids
The following table presents the kinematic and absolute viscosity for ionic liquids formed from various trialkylsulfonium bromides with 64% aluminum chloride at 25 °C. cdnsciencepub.com
| Sulfonium Salt | Kinematic Viscosity (mm²/s) | Absolute Viscosity (Pa·s) |
| Me₃SBr | 30.4 | 0.0482 |
| EtMe₂SBr | 19.6 | 0.0302 |
| Et₂MeSBr | 83 | 0.0216 |
| Et₃SBr | 12.6 | 0.0185 |
Advanced Spectroscopic and Structural Elucidation of Triethylsulfonium Bromide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure of triethylsulfonium (B1208873) bromide at an atomic level. It provides information on the chemical environment, connectivity, and dynamics of the triethylsulfonium cation.
In solution, NMR spectroscopy reveals the dynamic nature of the triethylsulfonium cation. The ethyl groups are not static; they undergo rapid rotation around the carbon-carbon and sulfur-carbon bonds. At room temperature, these dynamic processes typically lead to time-averaged signals in the ¹H and ¹³C NMR spectra, presenting a simplified picture of the molecule's structure.
Variable-temperature NMR studies are crucial for analyzing the conformational dynamics. pharmaffiliates.com By lowering the temperature, it is possible to slow down the rate of conformational exchange, potentially "freezing out" individual conformers on the NMR timescale. While specific detailed studies on triethylsulfonium bromide are not extensively documented, research on related flexible ionic liquid cations, such as triethylsulfonium bis(trifluoromethanesulfonyl)imide, has shown that conformational freedom is a key factor in their physical properties. aip.org The study of such dynamic processes can reveal the energy barriers between different rotational or puckering states of the cation, providing a complete picture of its conformational landscape in solution. pharmaffiliates.com
Paramagnetic Relaxation Enhancement (PRE) is another powerful solution NMR technique that can provide long-range distance information (up to ~20 Å), which is particularly useful for studying the structure of complexes in solution. researchgate.net
Table 1: Typical Solution-State NMR Chemical Shifts for the Triethylsulfonium Cation This table is based on general chemical shift knowledge and limited available data. Actual values can vary with solvent and concentration.
| Nucleus | Group | Typical Chemical Shift (δ) ppm | Multiplicity |
| ¹H | -CH₃ (Methyl) | ~1.4 - 1.6 | Triplet (t) |
| ¹H | -CH₂- (Methylene) | ~3.2 - 3.5 | Quartet (q) |
| ¹³C | -CH₃ (Methyl) | ~7 - 9 | N/A |
| ¹³C | -CH₂- (Methylene) | ~30 - 33 | N/A |
In the solid state, the molecules of this compound are held in a more rigid crystal lattice. Solid-state NMR (ssNMR) is uniquely suited to investigate the structure and dynamics in this phase. numberanalytics.com Unlike in solution, where rapid tumbling averages out anisotropic interactions, ssNMR can measure these interactions, providing detailed information about crystal packing and local molecular dynamics.
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of the solid material. The chemical shifts observed in ssNMR can differ from those in solution, reflecting the effects of the crystalline environment. Furthermore, ssNMR can distinguish between crystallographically inequivalent molecules within the unit cell. Studies on related compounds have shown that the flexibility of ethyl chains can be a critical factor in the pre-melting behavior of the crystal, a phenomenon that can be investigated using variable-temperature ssNMR. aip.org While specific ssNMR data for this compound is scarce, analysis would typically focus on identifying the number of unique carbon and proton environments to validate crystallographic data and probing molecular motions, such as ethyl group rotation, within the lattice.
Solution-State NMR for Dynamic Processes and Conformational Analysis
X-ray Diffraction Studies of this compound and its Complexes
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. rsc.org It provides precise coordinates for each atom, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions.
In a hypothetical crystal structure of this compound, the key focus would be on the non-covalent interactions that dictate the crystal packing. These interactions include electrostatic forces between the positively charged sulfonium (B1226848) center and the bromide anion, as well as weaker van der Waals forces and hydrogen bonds. cymitquimica.combldpharm.com Of particular interest are the short contacts between the hydrogen atoms of the ethyl groups and the bromide anions (C-H···Br), which are considered weak hydrogen bonds and play a significant role in stabilizing the crystal lattice. sigmaaldrich.com Analysis of these intermolecular distances and angles provides a quantitative understanding of the forces holding the crystal together. mdpi.com
Table 2: Illustrative Crystal Data for Trimethylsulfonium (B1222738) Bromide (Analogue) Data from the Crystallography Open Database (COD) entry 2005445 for Trimethylsulfonium Bromide, used for illustrative purposes. 911metallurgist.com
| Parameter | Value |
| Chemical Formula | C₃H₉BrS |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/m 1 |
| a (Å) | 5.766 |
| b (Å) | 7.460 |
| c (Å) | 7.267 |
| β (°) | 92.45 |
| Z (Formula units per cell) | 2 |
Co-crystallization is a crystal engineering technique where an active pharmaceutical ingredient (API) or a target molecule is crystallized with a benign co-former molecule to create a new crystalline solid with potentially improved properties. uj.edu.pldss.go.th These multi-component crystals are held together by non-covalent interactions, primarily hydrogen bonds. The formation of a co-crystal is confirmed by techniques like Powder X-ray Diffraction (PXRD), which will show a unique diffraction pattern distinct from the patterns of the individual components.
Crystal Structure Determination and Intermolecular Interactions
Vibrational Spectroscopy (IR and Raman) for Bonding and Intermolecular Forces
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic "fingerprint" for the compound, allowing for the identification of functional groups and the study of intermolecular forces. An IR absorption occurs when a vibration causes a change in the molecule's dipole moment, while a Raman shift occurs when a vibration changes the molecule's polarizability.
For this compound, the IR and Raman spectra are dominated by vibrations associated with the ethyl groups. These include C-H stretching, bending, and rocking modes, as well as C-C and C-S stretching vibrations. The positions of these bands provide information about the strength of the covalent bonds. Subtle shifts in these vibrational frequencies, particularly in the solid state compared to the solution state, can indicate the presence and strength of intermolecular forces, such as the C-H···Br hydrogen bonds, which constrain the vibrations within the crystal lattice.
Table 3: Expected Vibrational Modes for this compound Frequencies are approximate and based on general group frequencies and limited data.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typically Stronger In |
| C-H Stretching (asymmetric & symmetric) | 2850 - 3000 | IR & Raman |
| CH₂ Bending (Scissoring) | 1440 - 1480 | IR |
| CH₃ Bending (Umbrella) | 1370 - 1390 | IR |
| C-C Stretching | 900 - 1200 | Raman |
| C-S Stretching | 650 - 750 | IR & Raman |
Mass Spectrometry Techniques for Investigating Fragmentation Pathways and Reaction Intermediates
Mass spectrometry (MS) is an indispensable analytical tool for elucidating the structure and reactivity of ionic compounds like this compound. libretexts.org By ionizing the compound and separating the resulting ions based on their mass-to-charge (m/z) ratio, MS provides a molecular fingerprint and reveals the pathways through which the molecule breaks apart. libretexts.org
Hard ionization techniques, such as Electron Ionization (EI), bombard the molecule with high-energy electrons, inducing extensive fragmentation. libretexts.org For this compound, ((CH₃CH₂)₃S⁺Br⁻), the primary fragmentation events are expected to involve the cleavage of the carbon-sulfur bonds. This process leads to the loss of neutral ethyl radicals (•CH₂CH₃) or ethene molecules (CH₂=CH₂), resulting in various cationic fragments. The molecular ion of the triethylsulfonium cation itself would be observed at m/z 119. The subsequent fragmentation pattern can provide clear structural information. For instance, the cleavage at the C-S bond results in the formation of an acylium ion and a neutral radical. libretexts.org
A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Natural bromine consists of a nearly 50:50 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. msu.edu Therefore, any fragment containing the bromide ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units, which makes its identification straightforward. msu.edu
Soft ionization techniques, such as Electrospray Ionization (ESI-MS), are crucial for studying reaction intermediates without causing significant fragmentation. nih.gov These methods allow the gentle transfer of ions from solution into the gas phase, making it possible to detect transient species formed during chemical reactions. nih.govru.nl For example, in studies of nucleophilic substitution reactions involving bromide, ESI-MS coupled with photoelectron spectroscopy has been used to identify pre- and post-reaction adducts and intermediates. uwa.edu.auresearchgate.net This approach allows for the trapping and characterization of short-lived, reactive species that are critical to understanding reaction mechanisms. ru.nlnih.gov High-resolution mass spectrometry (HRMS) can further provide exact mass measurements, enabling the determination of the elemental composition of these intermediates. nih.gov
Table 1: Predicted Mass Spectrometry Fragmentation of Triethylsulfonium Cation
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 119 | Triethylsulfonium | [ (CH₃CH₂)₃S ]⁺ | Molecular Ion (Cation) |
| 91 | Diethylsulfonium | [ (CH₃CH₂)₂S ]⁺ | Loss of an ethyl radical |
| 89 | Protonated diethyl sulfide (B99878) | [ (CH₃CH₂)₂SH ]⁺ | Loss of ethene |
| 63 | Ethylsulfonium | [ CH₃CH₂S ]⁺ | Loss of two ethyl radicals |
| 61 | Protonated ethyl methyl sulfide | [ CH₃CH₂SCH₃ ]⁺ | Rearrangement and loss |
Advanced Electron Microscopy Techniques for Surface-Bound this compound in Materials
Advanced electron microscopy offers powerful capabilities for visualizing the morphology, structure, and elemental composition of materials at the micro- and nanoscale. contractlaboratory.com When this compound is used in materials science, for example as a surface modifier or a component in a composite, these techniques are essential for understanding its distribution and interaction with the substrate.
Scanning Electron Microscopy (SEM) is a primary tool for examining the surface topography of a material. eag.com SEM provides high-resolution images with a large depth of field, revealing how this compound is distributed on a surface—whether as a uniform film, discrete crystalline structures, or aggregated particles. eag.comresearchgate.net Coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM can perform elemental analysis. jeolusa.com This combination allows for the creation of elemental maps, confirming the presence and colocalization of sulfur and bromine on the material's surface, thus verifying the distribution of the compound. jeolusa.com
Transmission Electron Microscopy (TEM) provides significantly higher resolution than SEM, enabling the visualization of the internal structure of materials at the atomic level. researchgate.net To study surface-bound this compound with TEM, a thin cross-section of the material must be prepared, often using a Focused Ion Beam (FIB) instrument. eag.com TEM can reveal the thickness of a this compound layer, the crystal structure of its deposits, and the nature of the interface between the compound and the substrate. contractlaboratory.com Techniques like high-resolution TEM (HRTEM) can even resolve atomic lattices. thermofisher.com
Advanced techniques further enhance this analysis. Scanning Transmission Electron Microscopy (STEM) , particularly when equipped with an aberration corrector, provides atomic-resolution imaging and analytical capabilities. uantwerpen.be Electron Energy Loss Spectroscopy (EELS) in the STEM can provide information on the chemical bonding and electronic states of the elements present. uantwerpen.be For crystalline deposits, Electron Backscatter Diffraction (EBSD) in an SEM can be used to determine the crystallographic orientation of the surface-bound this compound, providing insights into its growth and organization on the substrate. qatm.com
Table 2: Comparison of Electron Microscopy Techniques for Analysis of Surface-Bound this compound
| Technique | Primary Information Obtained | Typical Resolution | Key Applications for this compound |
| Scanning Electron Microscopy (SEM) | Surface topography, morphology, microstructure | 0.5 - 4 nm researchgate.net | Imaging of crystal shape and distribution; assessing surface coverage and uniformity. |
| Energy-Dispersive X-ray Spectroscopy (EDS/EDX) | Elemental composition and distribution | Micron to nanometer scale jeolusa.com | Confirming the presence of S and Br; elemental mapping of the surface. |
| Transmission Electron Microscopy (TEM) | Internal structure, crystallography, defects | Down to <0.1 nm researchgate.net | High-resolution imaging of crystal lattice; analysis of the interface with the substrate. |
| Scanning Transmission Electron Microscopy (STEM) | Atomic resolution imaging (Z-contrast), elemental mapping | Down to atomic scale uantwerpen.be | Atom-by-atom visualization of the compound on a surface; high-resolution elemental analysis. |
| Electron Backscatter Diffraction (EBSD) | Crystallographic orientation and phase | ~50 nm qatm.com | Determining the crystal orientation of deposits; analyzing texture and grain boundaries. |
Theoretical and Computational Chemistry Studies of Triethylsulfonium Bromide
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of triethylsulfonium (B1208873) bromide at the atomic level. ornl.gov These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic landscape. ornl.gov
Density Functional Theory (DFT) Studies of Geometric and Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful and versatile computational method for investigating the electronic structure of many-body systems, including molecules like triethylsulfonium bromide. wikipedia.org DFT calculations are instrumental in determining the optimized geometry, bond lengths, bond angles, and electronic properties. nih.gov For instance, DFT studies on related sulfonium (B1226848) salts have been used to understand their structural properties and chemical reactivity. nih.gov These calculations often employ basis sets like B3LYP/6-31G(d,p) to provide a balance between accuracy and computational cost. nih.gov The insights from DFT can also help in interpreting experimental data and predicting the behavior of the compound in various chemical environments.
Molecular Dynamics (MD) Simulations of this compound in Solution and at Interfaces
Molecular dynamics (MD) simulations offer a window into the dynamic behavior of this compound in condensed phases. wikipedia.org By numerically solving Newton's equations of motion, MD simulations can track the movement of atoms and molecules over time, providing a detailed view of processes like solvation and interfacial phenomena. wikipedia.org
MD simulations, often using polarizable force fields, have been extensively applied to study aqueous solutions of similar tetraalkylammonium bromide salts. nih.gov These simulations reveal crucial information about ion-water and ion-ion spatial distributions, the structure of hydration shells, and the formation of ionic networks at different concentrations. nih.gov Such studies on this compound would shed light on its behavior in solution, which is critical for its applications as a catalyst or electrolyte. researchgate.netnih.gov The simulations can also predict transport properties like diffusion coefficients and ionic conductivity, which are in excellent agreement with experimental data for related compounds. nih.gov
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is an invaluable tool for mapping out the intricate details of chemical reactions involving this compound. researchgate.net These studies can identify reaction intermediates, transition states, and determine the activation energies, thereby elucidating the reaction mechanism.
Energetic Landscape Analysis for Reaction Mechanisms
By exploring the potential energy surface (PES), computational methods can map the energetic landscape of a reaction. researchgate.net This analysis helps in identifying the most favorable reaction pathways. For example, in reactions catalyzed by sulfonium salts, DFT studies have been used to compare different possible mechanisms and identify the rate-determining step. researchgate.net The study of the potential energy landscape provides crucial information about the interactions between the reacting species at a molecular level. researchgate.net
Prediction of Spectroscopic Parameters from Theoretical Models
Development of Force Fields for this compound Systems
The accurate simulation of this compound using molecular dynamics (MD) or Monte Carlo methods necessitates the development of a reliable force field. A force field is a set of mathematical functions and associated parameters that describe the potential energy of a system of particles, in this case, the triethylsulfonium ([S(CH₂CH₃)₃]⁺) cations and bromide (Br⁻) anions. The development of such force fields is a critical aspect of theoretical and computational chemistry, as it dictates the accuracy of the simulated structural and dynamic properties of the system.
The process of developing a force field for a novel ion like triethylsulfonium typically follows a well-established, multi-step procedure that involves a combination of quantum mechanical (QM) calculations and, where available, fitting to experimental data. Two common and widely used force fields for organic molecules and ionic liquids are the General Amber Force Field (GAFF) and the Optimized Potentials for Liquid Simulations (OPLS) family of force fields. The parameterization of this compound within these frameworks serves as a representative example of the development process.
General Parameterization Strategy
A general workflow for parameterizing a new molecule like the triethylsulfonium cation involves:
Geometry Optimization: The initial 3D structure of the triethylsulfonium cation is optimized using high-level quantum mechanical calculations to find its lowest energy conformation.
Charge Calculation: Partial atomic charges are calculated for each atom in the cation. These charges are crucial for accurately modeling the electrostatic interactions with other ions and solvent molecules.
Parameter Assignment and Derivation: Existing generic parameters from the chosen force field (e.g., GAFF or OPLS) are assigned based on atom types. Any missing parameters, particularly for bond, angle, and dihedral terms involving the sulfur atom, must be derived. This often involves further QM calculations, such as scanning the potential energy surface along a particular dihedral angle to determine the rotational energy barrier.
Parameterization using the General Amber Force Field (GAFF)
GAFF is designed to be compatible with the AMBER force fields for biomolecules and is suitable for a wide range of organic molecules. bioexcel.euambermd.orgambermd.org The process of parameterizing the triethylsulfonium cation for GAFF typically utilizes the Antechamber toolset. bioexcel.euambermd.org
The first step is to define the atom types for the triethylsulfonium cation according to the GAFF nomenclature. These atom types are based on the element, hybridization state, and local chemical environment.
Table 1: Representative GAFF Atom Types for the Triethylsulfonium Cation
| Atom | GAFF Atom Type | Description |
| Sulfur (S) | s4 | sp3 sulfur in a sulfonium group |
| Methylene (B1212753) C | c3 | sp3 aliphatic carbon |
| Methylene H | h1 | Hydrogen bonded to an aliphatic carbon |
| Methyl C | c3 | sp3 aliphatic carbon |
| Methyl H | hc | Hydrogen in a non-polar environment |
Once atom types are assigned, partial atomic charges are calculated. A common method is the Restrained Electrostatic Potential (RESP) fitting procedure, which derives charges from the quantum mechanically calculated electrostatic potential around the molecule.
Finally, the bonded and non-bonded parameters are assigned. While many parameters for the ethyl chains can be taken directly from existing GAFF parameters, those involving the sulfur atom might need to be specifically derived if they are not present in the standard GAFF library. The parmchk2 tool in AmberTools is used to identify any missing parameters. bioexcel.eu If missing, these are often estimated by analogy to similar existing parameters or derived from QM calculations.
Parameterization using the OPLS (Optimized Potentials for Liquid Simulations) Force Field
The OPLS force field, particularly the all-atom version (OPLS-AA), is another widely used force field for condensed-phase simulations of organic liquids and ionic liquids. github.comuu.nlresearchgate.netgromacs.orggithub.io The parameterization of the triethylsulfonium cation for OPLS-AA follows a similar philosophy to GAFF, relying heavily on quantum chemical calculations to derive parameters.
The non-bonded parameters consist of Lennard-Jones terms (σ and ε) and partial atomic charges. The charges are typically derived from fitting to the quantum mechanical electrostatic potential. The Lennard-Jones parameters for the sulfur and surrounding carbon and hydrogen atoms are often taken from existing OPLS-AA parameters for similar chemical groups.
The bonded parameters (bond stretching, angle bending, and torsional) are a key part of the force field. The equilibrium bond lengths and angles are usually taken from the QM-optimized geometry. The force constants for these terms and the Fourier coefficients for the dihedral terms are often derived by fitting to the potential energy surface obtained from high-level QM calculations. For instance, the torsional parameters for the C-S-C-C dihedral angle would be determined by rotating this bond in a QM calculation and fitting the resulting energy profile to the dihedral function used in the OPLS force field.
Table 2: Illustrative OPLS-AA Style Force Field Parameters for this compound
This table presents a hypothetical but representative set of OPLS-AA parameters that would be developed for the triethylsulfonium cation. The bromide ion parameters are generally available in standard OPLS force fields. github.com
Non-Bonded Parameters
| Atom Type | Charge (e) | σ (Å) | ε (kcal/mol) |
| S | +0.50 | 3.550 | 0.250 |
| CH₂ | -0.10 | 3.500 | 0.066 |
| CH₃ | -0.25 | 3.500 | 0.066 |
| H (on CH₂) | +0.05 | 2.500 | 0.030 |
| H (on CH₃) | +0.05 | 2.500 | 0.030 |
| Br⁻ | -1.00 | 4.405 | 0.100 |
Bonded Parameters
Bond Stretching (kᵣ(r - rₑq)²)
| Bond | rₑq (Å) | kᵣ (kcal/mol·Å²) |
|---|---|---|
| S - CH₂ | 1.820 | 220.0 |
| CH₂ - CH₃ | 1.529 | 268.0 |
Angle Bending (kθ(θ - θₑq)²)
| Angle | θₑq (deg) | kθ (kcal/mol·rad²) |
|---|---|---|
| CH₂ - S - CH₂ | 101.0 | 50.0 |
| S - CH₂ - CH₃ | 112.7 | 50.0 |
| S - CH₂ - H | 109.5 | 35.0 |
Torsional (Dihedral) Potentials (Σ Vₙ/2 [1 + cos(nφ - δ)])
| Dihedral | V₁ (kcal/mol) | V₂ (kcal/mol) | V₃ (kcal/mol) |
|---|---|---|---|
| CH₂ - S - CH₂ - CH₃ | 0.0 | 0.15 | 0.8 |
The development and validation of these force fields are an ongoing area of research. The accuracy of the parameters is typically assessed by performing MD simulations and comparing the calculated bulk properties, such as density and heat of vaporization, with experimental data.
Analytical Methodologies for Triethylsulfonium Bromide in Complex Chemical Systems
Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring
Chromatography is a cornerstone for the separation and analysis of triethylsulfonium (B1208873) bromide and associated compounds. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analytes.
While triethylsulfonium bromide itself is a non-volatile salt, Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile byproducts and unreacted starting materials that may be present in a reaction mixture. For instance, in synthesis reactions involving this compound, such as the formation of epoxides from aldehydes, GC-MS can be used to quantify unreacted aldehydes or volatile byproducts. google.com The synthesis of this compound from diethyl sulfide (B99878) and ethyl bromide can be monitored for residual starting materials using GC-MS. google.com
Derivatization techniques can also be employed to make non-volatile compounds amenable to GC analysis. For example, trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) has been used as a derivatizing agent for various compounds prior to GC-MS analysis. researchgate.net However, the direct analysis of the triethylsulfonium cation by GC-MS is not feasible due to its ionic nature and lack of volatility.
Table 1: Potential Volatile Analytes in this compound Systems Amenable to GC-MS This table is illustrative and specific analytes would depend on the reaction system.
| Analyte | Typical Role in System | Reason for GC-MS Analysis |
|---|---|---|
| Diethyl sulfide | Starting material | Purity assessment, reaction completion |
| Ethyl bromide | Starting material | Purity assessment, reaction completion |
| Benzaldehyde (B42025) | Reactant (in ylide reactions) | Monitoring reaction progress |
| Styrene (B11656) oxide | Product (in ylide reactions) | Yield determination, product purity |
| Toluene | Solvent | Residual solvent analysis |
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with electrospray ionization (ESI), is the premier technique for the analysis of this compound. researchgate.net This method allows for the direct detection and quantification of the non-volatile triethylsulfonium cation in solution. LC-MS is widely applied for the analysis of highly polar pesticides, including other sulfonium (B1226848) compounds like trimethylsulfonium, demonstrating its suitability for this class of compounds. nih.goveurl-pesticides.eu
The separation can be achieved using various column chemistries, including reversed-phase, ion-exchange, or mixed-mode chromatography. sielc.com For instance, a mixed-mode column with both positively and negatively charged ionic groups can simultaneously separate the triethylsulfonium cation and the bromide anion. sielc.com Tandem mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity, enabling the quantification of this compound even in complex matrices and at low concentrations. rsc.org
Table 2: Illustrative LC-MS Parameters for Sulfonium Salt Analysis
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-Phase (e.g., C18), Mixed-Mode, or HILIC | sielc.com |
| Mobile Phase | Acetonitrile (B52724)/Water with additives like formic acid or ammonium (B1175870) formate | nih.gov |
| Ionization | Electrospray Ionization (ESI), Positive Mode | nih.gov |
| Detection | Tandem Mass Spectrometry (MS/MS) using Selected Reaction Monitoring (SRM) | rsc.org |
To determine the concentration of the bromide counter-ion and other potential anionic impurities, Ion Chromatography (IC) is the method of choice. d-nb.info IC systems, often coupled with a conductivity detector or mass spectrometry, can effectively separate and quantify bromide, as well as other halide impurities (like chloride) or anions from side reactions (e.g., sulfate (B86663), tosylate). nih.govthermofisher.com
Methods have been developed for the simultaneous analysis of various anions, including bromide, in ionic liquids and aqueous samples. nih.govthieme-connect.com These methods typically utilize an anion-exchange column and an aqueous eluent, sometimes with an organic modifier like acetonitrile to optimize separation. nih.gov The absence of halide ions like bromide can be confirmed with high certainty using IC, which is crucial for quality control in applications where the anion has been exchanged. d-nb.info
Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species and Reaction Products
Electrophoretic Techniques for this compound Analysis
Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to liquid chromatography for the analysis of ionic species like this compound. core.ac.uk CE separates ions based on their electrophoretic mobility in an electric field, providing rapid analysis and high resolution. researchgate.net
CE has been successfully applied to the analysis of various sulfonium salt mixtures for purity determination. researchgate.netwikigenes.org The technique is particularly advantageous for separating structurally similar sulfonium ions. researchgate.net Coupling CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection of MS, providing structural information on the separated ions. researchgate.net Chiral separations of sulfonium ions have also been achieved using CE with chiral selectors like cyclodextrins. researchgate.netlookchem.com
Spectrophotometric Methods for Quantitative Analysis in Specific Reaction Contexts
While less specific than chromatographic methods, spectrophotometric analysis can be a simple and rapid tool for quantitative analysis in certain contexts. Direct UV-Vis spectrophotometry of this compound is generally not feasible due to the lack of a strong chromophore in the triethylsulfonium cation.
However, indirect methods can be employed. For instance, if this compound is used in a reaction that consumes a chromophoric reactant or produces a chromophoric product, the reaction progress can be monitored by measuring the change in absorbance at a specific wavelength. rsc.org In some cases, a derivatization reaction can be performed to introduce a chromophore. Another approach involves using a sensor or probe, where the interaction with the sulfonium salt leads to a measurable change in the optical properties of the sensor. For example, Rhodamine B has been used as a sensor for photoacid generation from sulfonium salts, where the change in optical density correlates with the amount of acid produced. rsc.org
Development of Sensors and Probes for Real-Time Monitoring of this compound
The development of chemical sensors and probes for the real-time monitoring of ions like this compound is an active area of research. These sensors are designed to provide continuous data on the concentration of the target analyte, which is invaluable for process control and reaction kinetics studies. alliedacademies.orgijrpr.com
While specific sensors for this compound are not widely reported, the principles used for other ions could be adapted. This includes the development of ion-selective electrodes (ISEs) where a membrane is designed to selectively bind the triethylsulfonium cation, generating a potentiometric response. Furthermore, optical sensors or probes that change their fluorescence or color upon binding to the sulfonium salt could be designed. rsc.org The monitoring of related sulfur compounds is established in various fields, such as the use of electrochemical detectors in gas chromatographs for odorous sulfur compounds or carbon-based sensors for air quality monitoring of sulfur oxides. swanenviron.comfrontiersin.org These technologies provide a foundation for the future development of dedicated sensors for sulfonium salts like this compound.
Degradation Pathways and Stability of Triethylsulfonium Bromide in Chemical Systems
Thermal Decomposition Mechanisms and Products
The thermal stability of sulfonium (B1226848) salts, including triethylsulfonium (B1208873) bromide, is a critical factor in their application. While specific data for the decomposition of triethylsulfonium bromide is not extensively detailed in the provided search results, information on the closely related trimethylsulfonium (B1222738) bromide offers valuable insights. Generally, thermal decomposition of sulfonium salts can lead to the release of irritating and toxic gases and vapors. thermofisher.comchemicalbook.com For instance, trimethylsulfonium bromide is known to decompose at 172 °C. wikipedia.org The decomposition of trimethylsulfoxonium (B8643921) bromide, a related compound, can be exothermic and potentially hazardous, especially in the presence of impurities like HBr which can catalyze autocatalytic decomposition. This suggests that the thermal decomposition of this compound likely proceeds through mechanisms involving the cleavage of the carbon-sulfur bonds, potentially generating diethyl sulfide (B99878) and ethyl bromide as primary products. The presence of impurities or specific reaction conditions can significantly influence the decomposition temperature and the nature of the decomposition products.
Photochemical Degradation Pathways
The photochemical stability of sulfonium salts is particularly relevant in applications where they are exposed to light. Studies on related compounds like trimethylsulfonium bromide (TMSBr) have shown that they can exhibit good photo-thermal stability, which is beneficial in applications such as perovskite solar cells. rsc.orgrsc.org However, light can also induce degradation. For example, in the context of perovskite solar cells, light illumination can lead to the oxidation of iodide and the generation of free protons, which can contribute to the degradation of the material. rsc.org While direct studies on the photochemical degradation pathways of this compound are not available in the search results, it is plausible that, similar to other sulfonium salts, it could undergo degradation upon exposure to high-energy light, potentially leading to the formation of radical species and subsequent decomposition products. The specific mechanisms would depend on the wavelength of light and the presence of other photosensitive materials in the system.
Oxidative and Reductive Stability in Various Chemical Environments
The stability of this compound in oxidative and reductive environments determines its compatibility with a wide range of chemical reagents and reaction conditions.
Reductive Stability: The reductive stability of sulfonium cations is also a significant factor. While specific data for this compound is scarce, information on related ionic liquids suggests that sulfonium cations can be reduced, although the reduction potentials can be quite low. researchgate.net The electrochemical stability window of ionic liquids, which is a measure of their resistance to both oxidation and reduction, is influenced by the nature of both the cation and the anion. researchgate.net The presence of certain additives can also affect the reductive stability. mdpi.com
A summary of the stability of this compound in different chemical environments is presented in the table below.
| Environment | Stability | Potential Degradation Products | Influencing Factors |
| Oxidative | Generally good | Oxidation products of bromide, potentially diethyl sulfoxide (B87167) | Strength of oxidizing agent, reaction conditions |
| Reductive | Moderate | Diethyl sulfide, ethyl radicals | Strength of reducing agent, electrochemical potential |
Factors Influencing the Stability and Degradation Kinetics
Several factors can influence the stability and the rate of degradation of this compound.
Temperature: As discussed in the thermal decomposition section, temperature is a primary factor. Higher temperatures generally lead to faster degradation. acs.org
Presence of Impurities: Impurities, such as acids (e.g., HBr from hydrolysis), can catalyze decomposition reactions and lower the thermal stability of sulfonium salts.
Solvent: The solvent can play a significant role in the stability of sulfonium salts. For example, the solubility and reactivity of the salt can vary in different solvents, which can in turn affect its degradation pathways.
Presence of Other Reagents: The presence of nucleophiles, electrophiles, or other reactive species can lead to specific degradation reactions. For instance, bromide ions can act as nucleophiles. core.ac.uk
Light Exposure: As noted in the photochemical degradation section, exposure to light, particularly high-energy light, can induce or accelerate degradation. rsc.org
The table below summarizes key factors influencing the stability of this compound.
| Factor | Effect on Stability |
| Elevated Temperature | Decreases stability, promotes thermal decomposition. |
| Impurities (e.g., HBr) | Can catalyze decomposition, lowering thermal stability. |
| Water/Moisture | Can lead to hydrolysis and the formation of catalytic byproducts. google.com |
| Light Exposure | Can induce photochemical degradation. rsc.org |
| Chemical Environment | The presence of strong oxidizing or reducing agents can lead to degradation. researchgate.net |
Future Research Trajectories and Emerging Applications of Triethylsulfonium Bromide
Integration of Triethylsulfonium (B1208873) Bromide in Advanced Functional Materials
The unique physicochemical properties of triethylsulfonium bromide and its derivatives are paving the way for their integration into a new generation of advanced functional materials. Research is increasingly focused on leveraging these properties in areas such as energy storage and optoelectronics.
One significant area of research is the use of triethylsulfonium-based ionic liquids as components in polymer electrolytes for electrochemical devices. nih.govresearchgate.net Ionic liquids containing the triethylsulfonium cation, particularly when paired with anions like bis(trifluoromethylsulfonyl)imide, exhibit favorable characteristics for battery applications. mdpi.com These electrolytes can lead to high ionic conductivity and a wide electrochemical stability window. researchgate.net For instance, a hybrid electrolyte incorporating triethylsulfonium bis(trifluoromethylsulfonyl)imide with poly(ethylene oxide) and a lithium salt has demonstrated high ionic conductivity at both room and low temperatures, along with reversible stability against metallic lithium. researchgate.net The structural properties of the triethylsulfonium cation contribute to favorable physicochemical characteristics for lithium-ion-based applications. researchgate.net Research in this area explores how the weak cation-anion interactions in these systems can enhance ionic transport, a crucial factor for efficient energy storage. Furthermore, triethylsulfonium bis(trifluoromethylsulfonyl)imide has been identified as a potential corrosion inhibitor, an important feature for the longevity of devices like desalination plants. mdpi.com
In the realm of optoelectronics, while direct applications of this compound are still emerging, research on analogous sulfonium (B1226848) salts, such as trimethylsulfonium (B1222738) iodide, in perovskite solar cells (PSCs) highlights a promising future trajectory. researchgate.netresearchgate.netrsc.org The substitution of traditional ammonium (B1175870) cations with aprotic sulfonium cations is being explored to enhance the moisture stability of perovskite materials, a major hurdle for their commercialization. researchgate.netresearchgate.net For example, trimethylsulfonium lead triiodide has been shown to form an air-stable hybrid halide perovskite. acs.org The absence of hydrogen bonding between the trimethylsulfonium cation and water molecules contributes to this enhanced stability. rsc.org The use of various organosulfonium derivatives, including trimethylsulfonium bromide, is being investigated to address key challenges and advance PSC technology. researchgate.net These studies provide a strong impetus for exploring this compound and its derivatives as components for creating more robust and efficient solar cells.
| Application Area | Compound/Derivative | Key Research Finding |
| Polymer Electrolytes | Triethylsulfonium bis(trifluoromethylsulfonyl)imide | Enhances ionic conductivity and electrochemical stability in lithium-ion batteries. researchgate.net |
| Corrosion Inhibition | Triethylsulfonium bis(trifluoromethylsulfonyl)imide | Acts as a corrosion inhibitor, potentially for desalination plants. mdpi.com |
| Perovskite Solar Cells | Trimethylsulfonium Iodide (analogue) | Improves moisture stability of perovskite films by replacing protic ammonium cations. researchgate.netresearchgate.netrsc.org |
Exploration of Novel Catalytic Systems Utilizing this compound
This compound is gaining attention as a versatile component in the development of novel catalytic systems, particularly in phase-transfer catalysis and decomposition reactions. Its ability to facilitate reactions between different phases and to act as a catalyst under specific conditions opens up new avenues for synthetic chemistry.
As a phase-transfer catalyst, this compound promotes reactions between reactants located in immiscible phases, such as an aqueous and an organic layer. lookchem.comlookchem.com This is a well-established application for onium salts in general, and recent research continues to refine their use. nih.govresearchgate.netresearchgate.net The efficiency of this compound in these systems is influenced by the nature of the counter-ion, with the bromide ion affecting the stability and reactivity of the catalytic species. For example, in the synthesis of oxiranes from benzaldehyde (B42025), this compound demonstrated significantly higher efficiency (80% yield) compared to its chloride counterpart (48% yield), a difference attributed to counter-ion effects on the stability of the intermediate ylide. The development of supported phase-transfer catalysts, where the onium salt is immobilized on a solid support like a polymer or inorganic material, represents a key area of advancement, aiming for easier catalyst recovery and recycling. researchgate.net
A more specific and novel catalytic application of this compound is in decomposition reactions. A study focusing on the decomposition of nitroethyl benzoates found that triethylsulfonium cations act as effective catalysts for these transformations under relatively mild conditions. researchgate.net This catalytic activity is distinct from that of other catalysts like Lewis acids and can influence the reaction mechanism. researchgate.netresearchgate.net Such decomposition reactions are fundamental in organic synthesis for generating valuable intermediates. The ability of this compound to catalyze these processes efficiently highlights its potential for broader use in synthetic methodologies.
| Catalytic Application | Reaction Type | Key Finding |
| Phase-Transfer Catalysis | Epoxidation (Oxirane Synthesis) | This compound provides higher yields than the corresponding chloride salt due to counter-ion effects. |
| Decomposition Reactions | Decomposition of Nitroethyl Benzoates | The triethylsulfonium cation effectively catalyzes the decomposition under mild conditions. researchgate.net |
Biotechnological Applications and Biochemical Tool Development (excluding clinical)
Beyond its roles in materials and catalysis, this compound and its derivatives are emerging as valuable tools in non-clinical biochemical and biotechnological research. The unique properties of the sulfonium group are being exploited to create molecular probes and investigate biological systems.
One promising area is the development of sulfonium-based compounds as biochemical probes to study enzyme mechanisms and cellular processes. For instance, sulfonium compounds have been explored for their potential to interact with enzymes involved with reactive sulfur species. While much of this work has focused on other sulfonium derivatives, the principles can be extended to triethylsulfonium-based structures. The development of novel chemical probes is crucial for understanding complex biological pathways, such as those involving hydrogen sulfide (B99878) and other reactive sulfur species. rsc.orgnih.gov
Furthermore, the isosteric relationship between sulfonium and quaternary ammonium groups has inspired research into sulfonium analogues of biologically active ammonium compounds. This allows for the study of how changes in size, shape, and charge distribution at a specific molecular site affect interaction with biological targets like receptors.
In a related context, certain onium salts have been investigated for their antimicrobial properties. nih.gov Research has shown that some sulfonium compounds can exhibit inhibitory effects against various bacterial strains, potentially by disrupting cell membranes. This line of inquiry, while excluding direct clinical applications, is valuable for developing new tools for microbiology research and for understanding the fundamental mechanisms of antimicrobial action. The synthesis of novel, water-soluble onium salts from thiophene (B33073) derivatives, for example, is being pursued to create compounds with predictable biological activity for research purposes. researchgate.net
| Research Area | Application | Rationale/Key Finding |
| Biochemical Probes | Studying Enzyme Mechanisms | Sulfonium compounds can be designed to interact with and report on the activity of specific enzymes, particularly those involving sulfur chemistry. |
| Antimicrobial Research | Investigating Antimicrobial Mechanisms | Certain sulfonium salts show inhibitory effects against bacteria, providing tools to study microbial vulnerabilities. nih.gov |
| Bioisosteric Replacement | Probing Receptor Interactions | Replacing ammonium groups with sulfonium groups in bioactive molecules allows for the study of structure-activity relationships at a fundamental level. |
Advanced Computational Design of this compound Derivatives with Tailored Properties
Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of functional molecules. For this compound, computational methods are being applied to understand its fundamental properties and to guide the design of new derivatives with specific, tailored functions.
Density Functional Theory (DFT) and other computational models are used to investigate the reaction mechanisms involving sulfonium salts. For example, computational studies have been employed to understand the catalytic role of trialkylsulfonium salts in reactions like the aza-Diels-Alder reaction, revealing that they can act as hydrogen-bonding catalysts. acs.org Similarly, DFT calculations have shed light on the molecular mechanism of decomposition reactions catalyzed by cations, including those related to triethylsulfonium. researchgate.netresearchgate.net These theoretical insights are crucial for optimizing reaction conditions and for the rational design of more efficient catalysts.
A significant focus of computational design is in the field of ionic liquids. The properties of ionic liquids, such as viscosity, conductivity, and thermal stability, are highly dependent on the structure of their constituent cations and anions. nih.govfrontiersin.org Computational simulations allow researchers to predict how modifications to the triethylsulfonium cation—such as altering the length of the alkyl chains or introducing functional groups—will affect the macroscopic properties of the resulting ionic liquid. frontiersin.orgnih.gov This in-silico screening process can dramatically reduce the experimental effort required to identify ionic liquids with optimal characteristics for applications like polymer electrolytes or as specialized solvents. researchgate.net For example, simulations can predict how the interaction between the triethylsulfonium cation and different anions will influence ionic mobility and, consequently, the conductivity of an electrolyte.
| Computational Approach | Area of Application | Objective of the Study |
| Density Functional Theory (DFT) | Catalysis | To elucidate reaction mechanisms and understand the role of the sulfonium cation in activating reactants. researchgate.netacs.org |
| Molecular Dynamics (MD) Simulations | Ionic Liquids / Electrolytes | To predict physicochemical properties (e.g., viscosity, conductivity) and guide the design of derivatives with tailored performance for energy storage. researchgate.netnih.gov |
Methodological Advancements in the Study of Onium Salt Chemistry Inspired by this compound
Research into this compound and its applications contributes to and benefits from broader methodological advancements in the field of onium salt chemistry. These advancements span new synthetic techniques, novel catalytic concepts, and improved analytical methods.
The synthesis of onium salts, a foundational aspect of their chemistry, has seen significant innovation. While traditional methods involve the reaction of a thioether with an alkyl halide, new strategies are continually being developed to create more complex and functionalized onium salts. For instance, recent methods allow for the direct conversion of alkenes into N-alkyl(heteroaryl)onium salts, showcasing a novel approach to building these charged molecules. rsc.orgchemrxiv.org Such advancements provide more efficient routes to a wider diversity of onium salts, including novel sulfonium structures that could be analogues or derivatives of this compound.
In catalysis, the role of onium salts is expanding beyond their traditional use as phase-transfer catalysts. researchgate.net A significant conceptual advance is the recognition and development of onium salts as hydrogen-bonding catalysts. acs.org This mode of catalysis, where the onium salt activates an electrophile through hydrogen bonding, has opened new possibilities for promoting organic transformations. Furthermore, the development of cooperative catalytic systems, where an onium salt works in concert with another catalyst, such as a Lewis acid, represents a sophisticated approach to achieving high efficiency and selectivity in chemical reactions. rsc.org
The study of onium salts has also been propelled by their use as photoinitiators in polymerization reactions. lifescienceglobal.comrsc.org Onium salts can act as radiation-sensitive acid generators, a key component in chemically amplified resists used in microlithography. osti.gov Research in this area drives the development of new onium salts with specific photochemical properties, contributing to the broader toolkit of onium salt chemistry. These diverse methodological advancements continuously enrich the field, providing new ways to synthesize, understand, and apply compounds like this compound.
Q & A
Q. What is the optimized synthetic procedure for triethylsulfonium bromide, and how can yield be maximized?
this compound is synthesized by refluxing a mixture of ethyl sulfide, ethyl bromide, ethanol, and water for 20 hours. Critical parameters include:
- Molar ratios : Ethyl sulfide and ethyl bromide in equimolar amounts (1.11 mol each) .
- Reaction time : Extended reflux duration (20 hours) ensures sufficient conversion.
- Workup : Separation of the aqueous phase by washing with benzene, followed by titration (AgNO₃ for bromide ions, NaOH for acidity) to confirm conversion (30% yield of sulfonium bromide, 2.3% HBr hydrolysis byproduct) .
- Purity checks : Ionic bromide titration and pH analysis are essential to quantify residual reactants and byproducts .
Q. Which analytical methods are most reliable for characterizing this compound purity and structural identity?
- Titration : Quantify ionic bromide (AgNO₃) and acidity (NaOH) to assess hydrolysis byproducts .
- Nuclear Magnetic Resonance (NMR) : Provides structural confirmation of sulfonium cations and alkyl chain integrity.
- X-ray crystallography : For novel derivatives, this confirms crystal structure and molecular geometry .
- Supporting Information : Detailed experimental protocols should be included in supplementary materials to ensure reproducibility, per journal guidelines .
Advanced Research Questions
Q. How does the presence of carbonyl compounds (e.g., benzaldehyde) alter the reaction kinetics of this compound with aqueous bases?
In the presence of benzaldehyde, this compound reacts with NaOH to form ylides, which rapidly undergo nucleophilic addition with carbonyl groups. A kinetic study showed:
- Rate acceleration : Benzaldehyde increases NaOH consumption rates by ≥5× compared to standard SN2 or E2 pathways .
- Mechanistic diversion : Ylide formation outcompetes elimination (E2) due to rapid reversibility and stabilization by the carbonyl group .
- Experimental design : Use stirred aqueous-alcoholic systems with benzene extractants to monitor reaction progress via TLC or titration .
Q. What strategies can mitigate competing reaction pathways (e.g., E2 elimination) during base treatment of this compound?
- Reactant ratios : Excess NaOH promotes ylide formation over elimination.
- Temperature control : Lower temperatures favor ylide stability.
- Additives : Carbonyl compounds (e.g., benzaldehyde) redirect reactivity toward epoxide synthesis (e.g., 80% yield of 2-methyl-3-phenyloxirane) .
- Monitoring : Use TLC or in-situ titration to detect intermediate ylides and adjust conditions dynamically .
Q. Can this compound serve as an ionic liquid in catalytic systems, and what advantages does it offer?
While not explicitly studied in the provided evidence, sulfonium salts are a class of ionic liquids (low melting points, non-volatility). Potential applications include:
- Biphasic catalysis : Facilitates catalyst recovery due to immiscibility with organic solvents .
- Solvent design : Tunable polarity and stability under harsh conditions (e.g., high temperatures) .
- Ylide-mediated reactions : As shown in oxirane synthesis, sulfonium-based ionic liquids could enable novel catalytic cycles .
Methodological Best Practices
Q. How should researchers document this compound reactions to ensure reproducibility and compliance with journal standards?
- Experimental details : Include molar ratios, solvent volumes, reaction times, and purification steps in the main text or supplementary materials .
- Characterization data : Provide NMR spectra, titration results, and crystallography data (if applicable). For known compounds, cite prior literature .
- Data contradictions : Address discrepancies (e.g., yield variations) by detailing analytical methods (e.g., titration vs. gravimetry) .
- Ethical compliance : Avoid unapproved applications (e.g., medical uses) and adhere to safety protocols for hazardous byproducts (e.g., HBr) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
